N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions can be optimized to scale up the production if needed.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-methoxybenzyl)thiourea: Lacks the methoxy groups on the phenyl ring, which may affect its reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)-3-phenylthiourea: Lacks the methoxybenzyl group, which may influence its solubility and interaction with biological targets.
The presence of methoxy groups in this compound enhances its solubility and may provide additional sites for interaction with molecular targets, making it unique among similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-8-13(9-15(10-14)21-2)19-17(23)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI Key |
HRHZRWALXOLQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.